molecular formula C11H11N5O3 B1206642 2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol CAS No. 125296-16-4

2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol

Cat. No.: B1206642
CAS No.: 125296-16-4
M. Wt: 261.24 g/mol
InChI Key: TUULTITVEOMAQD-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an aminopurine moiety attached to an ethynyloxolane ring. Purine derivatives are known for their significant roles in biological systems, including their involvement in nucleic acids and various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-aminopurine and ethynyloxolane derivatives.

    Condensation Reaction: The 6-aminopurine is reacted with an ethynyloxolane derivative under specific conditions to form the desired compound. This reaction often requires the use of a suitable catalyst and controlled temperature conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including spectroscopic and chromatographic analysis, are employed to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Aminopurin-9-yl)ethanol: A related compound with a similar purine structure but different functional groups.

    9-(2-Hydroxyethyl)adenine: Another purine derivative with hydroxyl groups.

Uniqueness

2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol is unique due to the presence of both an ethynyl group and an oxolane ring, which confer distinct chemical and biological properties

Properties

CAS No.

125296-16-4

Molecular Formula

C11H11N5O3

Molecular Weight

261.24 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-ethynyloxolane-3,4-diol

InChI

InChI=1S/C11H11N5O3/c1-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h1,3-5,7-8,11,17-18H,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1

InChI Key

TUULTITVEOMAQD-IOSLPCCCSA-N

Isomeric SMILES

C#C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

C#CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C#CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

125296-16-4

Synonyms

9-(5',6'-dideoxy-beta-ribohex-5'-ynofuranosyl)adenine
DRF-adenine

Origin of Product

United States

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